molecular formula C8H12O2 B6598092 bicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 5164-33-0

bicyclo[3.1.1]heptane-3-carboxylic acid

Cat. No. B6598092
CAS RN: 5164-33-0
M. Wt: 140.18 g/mol
InChI Key: MFCVWXVRJLRDDT-UHFFFAOYSA-N
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Description

Bicyclo[3.1.1]heptane-3-carboxylic acid (BCH) is a seven-membered cyclic organic compound, containing two methylene groups and one carboxylic acid group. BCH is a versatile compound, with potential applications in the fields of pharmaceuticals, agrochemicals, and biotechnology.

Scientific Research Applications

Chemical Synthesis and Modifications

  • Bicyclo[3.1.1]heptane-3-carboxylic acid derivatives have been studied for their potential in chemical syntheses and modifications. For instance, the synthesis of 3-azabicyclo[3.2.0]heptane-6-carboxylic acid and its derivatives has been developed as bicyclic analogues of γ-aminobutyric acid, showcasing the versatility of bicyclic compounds in chemical synthesis (Petz & Wanner, 2013).

Material Science Applications

  • In material science, fully alicyclic polyimides synthesized using bicyclo[2.2.1]heptane derivatives have shown promise due to their inherent properties. These polyimides are useful in creating free-standing films, offering potential applications in various industrial processes (Matsumoto, 2001).

Medicinal Chemistry

  • The bicyclic structure of this compound makes it a valuable building block in medicinal chemistry. Its use in the synthesis of unnatural amino acids and the exploration of new pharmacophores demonstrates its significance in drug design and development (Napolitano et al., 2010).

Environmental Studies

  • Studies involving this compound derivatives have also contributed to environmental research. For example, research on bicyclic naphthenic acids in oil sands process water, which includes bicyclo[3.1.1]heptane derivatives, has helped in understanding the environmental impact of these compounds (Wilde et al., 2015).

properties

IUPAC Name

bicyclo[3.1.1]heptane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2/c9-8(10)7-3-5-1-6(2-5)4-7/h5-7H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFCVWXVRJLRDDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC1CC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701277954
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5164-33-0
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5164-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo[3.1.1]heptane-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701277954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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